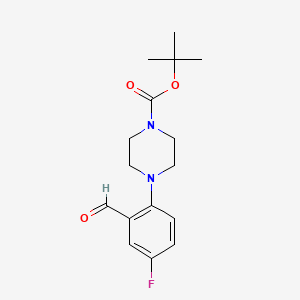

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde

Vue d'ensemble

Description

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a formyl group attached to the piperazine ring

Méthodes De Préparation

The synthesis of tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-formylbenzoic acid and tert-butyl piperazine-1-carboxylate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.

Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxyl group of 4-fluoro-2-formylbenzoic acid and the amine group of tert-butyl piperazine-1-carboxylate. This is typically achieved through a condensation reaction.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing the piperazine moiety, such as 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde, have shown promising anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for the development of novel anticancer agents. In particular, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation and migration, suggesting potential use in treating different types of malignancies .

1.2 Neurological Disorders

The piperazine structure is associated with various neuropharmacological effects. Compounds similar to this compound have been investigated for their potential in treating neurological disorders such as schizophrenia and depression. The ability of these compounds to modulate neurotransmitter systems may lead to the development of effective therapeutic agents for mental health conditions .

Synthesis of Bioactive Compounds

2.1 Hybrid Compound Synthesis

The compound serves as an important intermediate in the synthesis of hybrid molecules that combine different pharmacophores. For instance, researchers have synthesized hybrid compounds that incorporate triazole and thiazolidine nuclei using this compound as a key building block. These hybrids have been evaluated for their biological activities, including antimicrobial and anti-inflammatory properties .

2.2 Derivative Development

The versatility of this compound allows for the development of various derivatives with modified functional groups. These derivatives are often screened for enhanced biological activity or reduced toxicity profiles compared to their parent compound, making them valuable in drug discovery processes .

Therapeutic Interventions

3.1 Treatment of Fibrosis and Related Conditions

Patents have documented the use of piperazine derivatives, including those related to this compound, in treating conditions such as pulmonary fibrosis and scleroderma. The administration of these compounds has shown efficacy in preventing or reducing fibrosis-related complications, highlighting their potential therapeutic applications in chronic diseases .

3.2 Cardiovascular Health

Emerging studies suggest that compounds like this compound may play a role in cardiovascular health by modulating lipid profiles and reducing inflammation. This could be particularly beneficial in developing treatments for conditions such as hyperlipidemia and obesity-related cardiovascular risks .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study on anticancer properties | Anticancer activity | Demonstrated inhibition of cancer cell proliferation; potential for drug development |

| Research on neurological effects | Neurological disorders | Modulation of neurotransmitter systems; implications for treating depression |

| Synthesis of hybrid compounds | Drug development | Successful synthesis of hybrids with enhanced biological activities |

| Patent on fibrosis treatment | Therapeutic intervention | Effective in preventing pulmonary fibrosis; potential for chronic disease management |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the fluoro-substituted phenyl ring contribute to its binding affinity and selectivity towards these targets. The formyl group may participate in hydrogen bonding interactions, enhancing the compound’s binding properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:

Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of a fluorine atom on the phenyl ring, which can affect its reactivity and binding properties.

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound contains an amino group and a trifluoromethyl group, which can influence its biological activity and chemical reactivity.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate:

These comparisons highlight the unique features of tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate, such as the presence of the fluoro and formyl groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-Boc-piperazine with 5-fluorobenzaldehyde. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality during the synthesis process. Various methods have been employed to ensure high yields and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have demonstrated significant inhibition of cell proliferation in leukemia and breast cancer models.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Similar derivatives | Hep3B (liver cancer) | 0.43 - 8.79 |

These findings suggest that modifications in the piperazine ring and aldehyde moiety can lead to enhanced anticancer activity.

The proposed mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of Topoisomerases : Similar compounds have been reported to inhibit human topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Increased levels of active caspase-3 have been observed following treatment with piperazine derivatives, indicating a pro-apoptotic effect .

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the S phase, thereby preventing cancer cell proliferation .

Case Studies

Several case studies have explored the biological activity of piperazine derivatives:

- Study on Anticancer Activity : A recent investigation demonstrated that derivatives with modifications on the piperazine ring exhibited enhanced cytotoxicity against MCF-7 and Hep3B cell lines. The study reported IC50 values significantly lower than those of standard chemotherapeutic agents such as etoposide .

- Mechanistic Insights : Another study utilized molecular docking simulations to elucidate the binding affinities and interactions of similar compounds with target proteins involved in cancer progression, providing insights into their potential therapeutic applications .

Propriétés

IUPAC Name |

tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQLHUZVZHDBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470544 | |

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697305-53-6 | |

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.